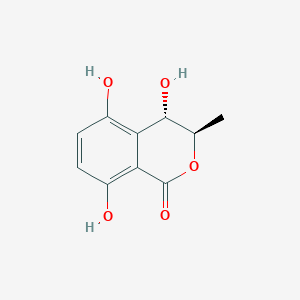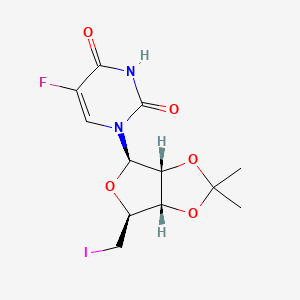
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is a chemical compound with the molecular formula C12H14FIN2O5 and a molecular weight of 412.15 g/mol . This compound is known for its white solid form and its solubility in organic solvents such as chloroform, dichloromethane, and methanol . It is primarily used as an intermediate in the preparation of 5’-deoxy-5-fluorouridine .
Preparation Methods
The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves several steps. One common method includes the protection of the hydroxyl groups of uridine, followed by iodination and fluorination reactions . The reaction conditions typically involve the use of reagents such as iodine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like thiols, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism and DNA synthesis . The molecular targets include enzymes involved in nucleoside phosphorylation and incorporation into DNA . This interference can lead to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine can be compared to other nucleoside analogs such as:
5’-Deoxy-5-fluorouridine: A closely related compound used in cancer treatment.
2’,3’-Dideoxy-5-iodouridine: Another nucleoside analog with antiviral properties.
5-Iodo-2’,3’-dideoxyuridine: Used in the preparation of fluorescence-tagged chain-terminating reagents for DNA sequencing.
The uniqueness of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14FIN2O5 |
|---|---|
Molecular Weight |
412.15 g/mol |
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
YLUWLJRPWHGNDK-FDDDBJFASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


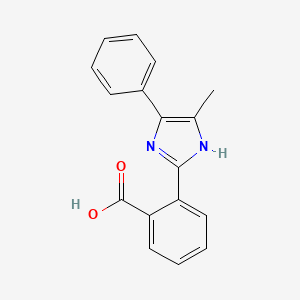
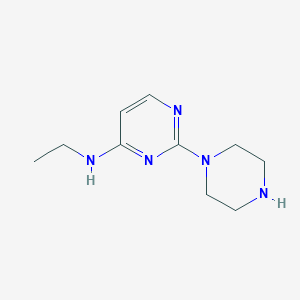
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
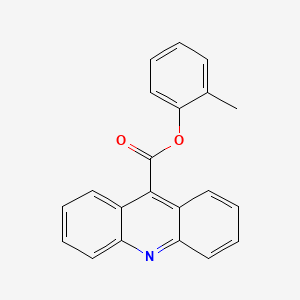

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
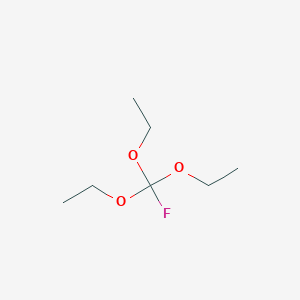
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
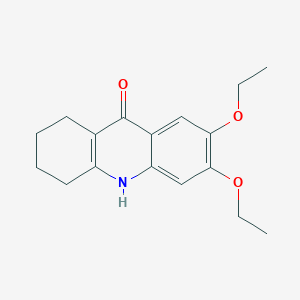

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
